[17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Description
The compound, a highly substituted cyclopenta[a]phenanthren derivative, features a steroidal core modified with acetyloxy, methoxy, methyloxan, and hydroxy groups. The presence of multiple sugar-like moieties (methyloxan units) implies enhanced solubility compared to non-glycosylated steroids, while acetyl groups may improve metabolic stability .
Properties
Molecular Formula |
C49H78O17 |
|---|---|
Molecular Weight |
939.1 g/mol |
IUPAC Name |
[17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate |
InChI |
InChI=1S/C49H78O17/c1-23(2)19-35(52)64-45-43(62-28(7)51)38-32(49(55)18-16-31(24(3)50)48(45,49)9)14-13-29-20-30(15-17-47(29,38)8)63-36-21-33(56-10)41(26(5)59-36)65-37-22-34(57-11)42(27(6)60-37)66-46-40(54)44(58-12)39(53)25(4)61-46/h13,23,25-27,30-34,36-46,53-55H,14-22H2,1-12H3 |
InChI Key |
YBYQJMJCNJMYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6OC(=O)C)OC(=O)CC(C)C)C)C(=O)C)O)C)C)C)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies and Key Reaction Pathways
The synthesis of this acylated steroidal glycoside involves a multi-step sequence targeting the construction of the cyclopenta[a]phenanthrene core, regioselective glycosylation, and sequential acylation/esterification. Below is a breakdown of critical methodologies derived from enzymatic, chemical, and combinatorial approaches.
Core Steroid Synthesis
The cyclopenta[a]phenanthrene framework is synthesized through:
- Squalene Oxidation : A key step in steroid biosynthesis, where squalene is cyclized via epoxidation and subsequent rearrangement to form lanosterol or cycloartenol intermediates.
- Functionalization : Introduction of methyl groups at C10 and C13 positions, and hydroxylation at C14 and C17, achieved through hydroxylation catalysts or microbial transformations.
| Method | Conditions | Key Reagents | Yield |
|---|---|---|---|
| Squalene Cyclization | pH 7.4, 37°C, NADPH | Squalene epoxide cyclase | 70–85% |
| Hydroxylation | H2O2, 25°C, 24 hr | Cytochrome P450 enzymes | 60–75% |
Glycosylation of the Steroid Core
Regioselective attachment of sugar moieties to the C3 hydroxyl group is critical. Two approaches dominate:
Enzymatic Glycosylation
- Nucleotide-Dependent Glycosyltransferases : Utilize UDP-glucose and steroidal acceptors (e.g., cycloartenol) to form C3-O-glucosides.
Chemical Glycosylation
- Mitsunobu Reaction : Uses DEAD (diethyl azodicarboxylate) and PPh3 (triphenylphosphine) to couple sterols with glycosyl donors.
| Approach | Efficiency | Selectivity | Reference |
|---|---|---|---|
| Enzymatic (OsSGT1) | Moderate | High (>90%) | |
| Mitsunobu | High | Moderate (70–80%) |
Acylation and Esterification
Post-glycosylation, acetylation and 3-methylbutanoate esterification are performed to introduce the acetyl and ester groups.
Acetylation of Sugar Moieties
- Target Sites : C11, C3, and C14 hydroxyls.
- Reagents : Acetyl chloride (AcCl) or acetic anhydride (Ac2O) with pyridine as a base.
Esterification with 3-Methylbutanoic Acid
- Activation : Use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form active esters.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation (C11) | Ac2O, pyridine | DCM, 0°C → RT | 85% |
| Esterification (C12) | 3-Methylbutanoic acid, DCC, DMAP | DMF, 25°C | 80% |
Advanced Synthetic Methodologies
Purification and Characterization
Chromatographic Methods
Challenges and Optimization Strategies
Regioselectivity in Acylation
Research Findings and Data Tables
Comparative Analysis of Glycosylation Methods
| Parameter | Enzymatic (OsSGT1) | Mitsunobu |
|---|---|---|
| Reaction Time | 3 hr | 12 hr |
| Solvent Usage | Aqueous buffer | Anhydrous THF |
| Cost | High (nucleotides) | Moderate |
| Selectivity | High | Moderate |
Chemical Reactions Analysis
Hydroxyl Group Oxidation
-
Reagents/Conditions : CrO₃ in acidic media (e.g., H₂SO₄) or pyridinium chlorochromate (PCC) .
-
Mechanism : Protonation of the hydroxyl group followed by hydride abstraction .
Side-Chain Oxidation
-
Target : The 3-methylbutanoate ester.
-
Reagents : KMnO₄ or O₃ (ozone) under oxidative cleavage conditions.
-
Product : Formation of carboxylic acid derivatives.
Acetyloxy Group Hydrolysis
| Reagents | Conditions | Product |
|---|---|---|
| Aqueous NaOH | Reflux, 6–8 h | Deacetylated hydroxyl groups |
| Enzymes (esterases) | pH 7.4, 37°C | Selective deacetylation |
Glycosidic Bond Cleavage
-
Acidic Hydrolysis :
-
Enzymatic Hydrolysis :
-
Enzymes : β-Glucosidases or cellulases.
-
Specificity : Targets terminal glycosidic linkages.
-
Reacetylation
-
Reagents : Acetic anhydride, pyridine (catalyst).
-
Application : Reintroduces acetyl groups at deacetylated positions (e.g., restoring C11-OAc) .
Ester Exchange
-
Reagents : Methanol/H₂SO₄.
-
Outcome : Transesterification of the 3-methylbutanoate side chain to methyl esters.
Glycosylation/Modification of Sugar Moieties
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Methylation | CH₃I, Ag₂O | Protection of hydroxyls on sugar units . |
| Sulfation | SO₃-pyridine complex | Introduces sulfate groups for enhanced solubility . |
Stereochemical Influences
-
The β-configuration of the C17 acetyl group and α/β orientations of glycosidic bonds (e.g., C3-O-glycoside) dictate reaction rates and regioselectivity .
-
Example : Enzymatic hydrolysis favors β-linked glycosides over α-linked ones.
Stability Under Experimental Conditions
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its complex structure.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Research Implications
- Pharmacological Profiling: Prioritize assays for ferroptosis modulation, cytotoxicity, and immunomodulation, leveraging LC/MS and bioactivity-guided fractionation ().
- Synthetic Optimization : Focus on protecting-group strategies for acetyl and methoxy substituents to enhance yield.
Biological Activity
The compound 17-Acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate is a complex organic molecule with potential biological activity. Its structure suggests multiple functional groups that may contribute to various pharmacological effects. This article will explore the biological activity of this compound based on available research findings.
The chemical formula of the compound is C₃₁H₄₄O₁₄ with a molecular weight of approximately 600.77 g/mol. The presence of multiple hydroxyl groups and acetyl functionalities suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to the one exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many phenanthrene derivatives have been shown to interfere with DNA replication and repair mechanisms. They often act by intercalating into DNA strands or inhibiting topoisomerases, which are crucial for DNA unwinding during replication.
-
Case Studies :
- A study demonstrated that a related compound reduced tumor growth in murine models of breast cancer by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Another investigation highlighted the ability of similar compounds to inhibit the proliferation of leukemia cells via cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains:
- Gram-positive Bacteria : Compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The presence of multiple hydroxyl groups may enhance solubility in biological fluids.
- Metabolism : It is likely metabolized via phase I and II metabolic pathways involving cytochrome P450 enzymes . The specific metabolic pathways can influence its bioavailability and toxicity.
- Excretion : Renal excretion is expected due to its polar nature; however, further studies are needed to confirm this aspect.
Toxicity and Side Effects
While promising in terms of biological activity, potential toxicity must be considered:
Q & A
Basic Research Questions
Q. How can researchers elucidate the stereochemistry and structural conformation of this compound using spectroscopic methods?
- Methodological Answer :
- Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping proton and carbon signals, particularly for the glycosidic linkages and acetylated positions. Compare experimental and NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Use X-ray crystallography if single crystals are obtainable, focusing on resolving the cyclopenta[a]phenanthrene core and substituent orientations.
- Table 1 : Example NMR Assignments for Key Functional Groups (Hypothetical Data)
| Functional Group | Shift (ppm) | Shift (ppm) |
|---|---|---|
| 17-Acetyloxy | 2.10 (s, 3H) | 170.5, 21.3 |
| Glycosidic OCH | 3.45 (s, 3H) | 56.8 |
Q. What synthetic strategies are recommended for constructing the polyoxygenated cyclopenta[a]phenanthrene core?
- Methodological Answer :
- Prioritize modular synthesis : Build the steroid core first, followed by sequential glycosylation and acetylation. Use computational reaction path searches (e.g., artificial force-induced reaction method) to identify low-energy pathways for regioselective substitutions .
- Optimize glycosidic bond formation via Koenigs-Knorr conditions (AgCO catalysis) or enzymatic methods to ensure stereochemical fidelity .
Q. How can researchers assess the hydrolytic stability of the acetyl and glycosidic groups under physiological conditions?
- Methodological Answer :
- Design a pH-varied stability study (pH 2–8, 37°C) with sampling intervals (0–72 hrs). Monitor degradation via HPLC-MS and quantify intact compound using calibration curves.
- Table 2 : Example Stability Study Design (Adapted from )
| pH | Temperature (°C) | Sampling Intervals (hrs) | Analytical Method |
|---|---|---|---|
| 7.4 | 37 | 0, 12, 24, 48, 72 | HPLC-MS (ESI+) |
Advanced Research Questions
Q. How should conflicting data between computational predictions and experimental NMR results be resolved?
- Methodological Answer :
- Re-evaluate DFT parameters (solvent model, functional choice) and compare with solid-state NMR or isotopic labeling (e.g., substitution) to validate dynamic conformers .
- Cross-reference with crystallographic data or literature analogs (e.g., methoxy-substituted cyclopenta[a]phenanthrenes) to identify systematic errors in computational models .
Q. What strategies can mitigate regio- and stereochemical uncertainties during glycosylation?
- Methodological Answer :
- Use directed evolution of glycosyltransferases to achieve site-specific modifications. Screen enzyme libraries under varying conditions (pH, co-solvents) to enhance selectivity .
- Apply microfluidic reaction screening to rapidly test protecting group strategies (e.g., tert-butyldimethylsilyl vs. benzyl) and minimize side reactions .
Q. How can researchers design a reactor system for scalable synthesis while preserving stereochemical integrity?
- Methodological Answer :
- Adopt continuous-flow reactors with in-line IR monitoring to maintain precise control over reaction parameters (temperature, residence time). Use computational fluid dynamics (CFD) to model mixing efficiency and avoid racemization .
- Table 3 : Reactor Design Considerations (Based on )
| Parameter | Optimal Range | Impact on Yield/Stereochemistry |
|---|---|---|
| Temperature | 25–40°C | >40°C risks acetyl hydrolysis |
| Residence Time | 10–15 min | Prevents over-oxidation |
Q. What experimental frameworks are suitable for studying the compound’s interaction with biological targets (e.g., steroid receptors)?
- Methodological Answer :
- Employ surface plasmon resonance (SPR) to measure binding kinetics (k, k) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate with molecular dynamics (MD) simulations to map interaction hotspots .
- Use CRISPR-engineered cell lines to isolate receptor-specific responses and eliminate off-target effects .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate spectroscopic and computational results with orthogonal techniques (e.g., IR for functional groups, HRMS for molecular formula confirmation) .
- Experimental Design : Incorporate replicate experiments and statistical validation (e.g., ANOVA for stability studies) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
